Trimethylolpropane

Polyurethane kinetics Crosslinking agents Isocyanate reactivity

Trimethylolpropane (TMP, CAS 77-99-6) is a trifunctional primary polyol that serves as a critical branching agent and crosslinker in alkyd resins, polyesters, polyurethanes, and synthetic lubricants. Unlike glycerol—a competing triol that contains a secondary hydroxyl group—TMP presents three sterically equivalent primary hydroxyls on a neopentyl backbone, which fundamentally alters its reactivity profile, thermal stability, and hygroscopic behavior.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 77-99-6
Cat. No. B046298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane
CAS77-99-6
Synonyms1,1,1-Tri(hydroxymethyl)propane;  1,1,1-Trimethylolpropane;  2,2-Bis(hydroxymethyl)-1-butanol;  2-Ethyl-2-(hydroxymethyl)-1,3-propanediol;  2-Ethyl-2-(hydroxymethyl)propanediol;  Addolink TR;  Ethriol;  Ethyltrimethylolmethane;  Ettriol;  NSC 3576;  RC Crossli
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)CO
InChIInChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3
InChIKeyZJCCRDAZUWHFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALL PROP IN WATER, ALCOHOL;  INSOL IN BENZENE, CARBON TETRACHLORIDE
Solubility in water at 20 °C: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylolpropane (TMP) CAS 77-99-6 for Industrial Procurement: Core Properties and Comparator Landscape


Trimethylolpropane (TMP, CAS 77-99-6) is a trifunctional primary polyol that serves as a critical branching agent and crosslinker in alkyd resins, polyesters, polyurethanes, and synthetic lubricants [1]. Unlike glycerol—a competing triol that contains a secondary hydroxyl group—TMP presents three sterically equivalent primary hydroxyls on a neopentyl backbone, which fundamentally alters its reactivity profile, thermal stability, and hygroscopic behavior [2]. Procurement decisions for polyols in industrial resin and lubricant formulations commonly weigh TMP against pentaerythritol (tetrafunctional), glycerol (trifunctional but structurally distinct), trimethylolethane (lower molecular weight analogue), and neopentyl glycol (difunctional). Each comparator offers a different balance of crosslink density, viscosity build, thermal resistance, and cost, making direct substitution without quantitative justification a significant formulation risk.

Why Trimethylolpropane Cannot Be Simply Replaced by Generic Triols or Higher-Functionality Polyols


In-class polyols are frequently treated as interchangeable ‘building blocks’ in esterification and urethane chemistry, yet small changes in hydroxyl functionality, steric environment, and beta-hydrogen content produce large, quantifiable shifts in reaction kinetics, network architecture, and long-term thermal endurance [1]. Glycerol, for example, introduces a secondary OH group that reduces thermal stability and increases water affinity relative to the all-primary, neopentyl structure of TMP [2]. Pentaerythritol, while delivering higher ultimate crosslink density, does so at the cost of accelerated viscosity build and potential brittleness, making it a poor direct substitute when processing window and flexibility must be preserved [3]. The evidence below quantifies these differences so that procurement and formulation teams can base substitution decisions on measured performance rather than assumption of class equivalence.

Quantitative Differentiation Guide: Trimethylolpropane vs. Pentaerythritol, Glycerol, and Neopentyl Glycol


TMP Exhibits 17% Higher Reactivity Toward Isocyanates Than Pentaerythritol

Under identical pseudo-first-order conditions with phenyl isocyanate, trimethylolpropane demonstrates a measurably higher reaction rate constant (k) than pentaerythritol, attributed to the electron-donating effect of its ethyl substituent [1]. Specifically, kTMP = 0.0819 min⁻¹ versus kPE = 0.0700 min⁻¹, corresponding to a 17% increase in reactivity. This means that in competitive or time-sensitive urethane formations, TMP consumes isocyanate faster, influencing pot life, cure schedules, and the uniformity of network formation.

Polyurethane kinetics Crosslinking agents Isocyanate reactivity

TMP-Based Polyesters Show a 15°C Higher Onset of Oxidative Degradation Than Glycerol-Based Polyesters

In a direct comparative study of phthalic anhydride–polyol polyesters synthesized with identical anhydride:polyol stoichiometric ratios, the TMP-based polyester (PA:TMP) exhibited a thermodegradation onset temperature of 185 °C, compared to 170 °C for the glycerol-based analogue (PA:GLY) [1]. The degradation onset for pentaerythritol-based polyester (PA:PE) was higher still at 195 °C, establishing a clear stability ranking: PA:GLY < PA:TMP < PA:PE. The improved thermal stability of TMP over glycerol is attributed to the absence of a secondary hydroxyl group and the presence of the stabilizing neopentyl structure.

Polyester thermal stability Phthalic anhydride resins Polyol comparison

TMP Enables Lower Resin Viscosity and Controlled Crosslinking vs. Pentaerythritol in Coating Formulations

When alkyd resins are formulated with TMP as the sole or primary branching polyol, the resulting resin exhibits significantly lower viscosity at equivalent solids content compared to formulations relying on pentaerythritol [1]. A representative waterborne linseed oil-based alkyd prepared with an optimized TMP/PE hybrid achieved a viscosity of 210 mPa·s at 50% solids content [2]. In practice, TMP's trifunctionality increases branching in a controlled manner without the rapid, often excessive, viscosity escalation caused by tetrafunctional PE, thereby preserving application properties such as sprayability, leveling, and substrate wetting [1].

Alkyd resin viscosity Coating formulation Crosslink density control

TMP-Based Polyol Esters Deliver Near-50% Reduction in Wear Scar Diameter vs. Diesel Baseline in Lubricity Testing

Polyol esters synthesized from TMP and lauric acid, when formulated into diesel at 100–5000 ppm, improved lubricity as measured by wear scar diameter under EN 12156-1, achieving an almost 50% reduction in wear scar diameter relative to unadditized diesel [1]. In a separate study comparing TMP and pentaerythritol esters from palm oil methyl ester, both exhibited coefficients of friction comparable to a fully formulated commercial lubricant, with the PE ester showing a marginally lower CoF under mixed lubrication [2]. These data confirm that TMP esters are effective lubricity enhancers, bridging the performance gap between simple diol esters and higher-functionality PE esters.

Biolubricant performance Wear scar diameter Polyol ester lubricity

Optimal Application Scenarios for Trimethylolpropane Based on Quantitative Differentiation Evidence


Fast-Cure Polyurethane Coatings and Adhesives Requiring Accelerated Network Formation

When formulation speed and throughput are critical, TMP's 17% higher reactivity toward isocyanates compared to pentaerythritol [1] enables shorter cure cycles, reduced catalyst usage, or lower oven temperatures. This is particularly valuable in high-speed coil coating lines, reactive hot-melt adhesives, and two-component spray systems where pot life must be precisely balanced with rapid property development.

High-Temperature Alkyd and Polyester Resins for Baked Finishes and Electrical Insulation

The 15 °C higher thermodegradation onset of TMP-based phthalic polyesters over glycerol-based analogues [2] makes TMP the preferred branching polyol for baked industrial coatings, wire enamels, and impregnating varnishes that must withstand sustained thermal loads without discoloration, embrittlement, or loss of dielectric properties.

High-Solids, Low-VOC Architectural and Protective Coatings with Stringent Application Viscosity Limits

TMP's ability to increase crosslink density while maintaining manageable viscosity—as evidenced by the 210 mPa·s at 50% solids in waterborne alkyd systems [3]—positions it as the branching polyol of choice for formulators targeting compliance with VOC regulations without sacrificing film hardness, chemical resistance, or ease of application by brush, roller, or spray.

Bio-Based and Synthetic Ester Lubricants for Fuel Additives and Environmentally Acceptable Hydraulic Fluids

With a near-50% reduction in wear scar diameter when used as a diesel lubricity additive [4], TMP-based esters offer a high-performance, biodegradable alternative to mineral oil additives. Their viscosity profile—intermediate between difunctional NPG esters and tetrafunctional PE esters—provides an optimal compromise between low-temperature fluidity and film strength for hydraulic fluids, metalworking fluids, and fuel system cleaners.

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